molecular formula C10H11BrO3 B13531536 3-(2-Bromo-5-methylphenyl)-3-hydroxypropanoic acid

3-(2-Bromo-5-methylphenyl)-3-hydroxypropanoic acid

Cat. No.: B13531536
M. Wt: 259.10 g/mol
InChI Key: MIQOHQMWHVTRDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromo-5-methylphenyl)-3-hydroxypropanoic acid is an organic compound that features a brominated aromatic ring and a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, which selectively brominates the aromatic ring at the desired position . The subsequent introduction of the hydroxypropanoic acid group can be achieved through various organic synthesis techniques, including esterification and hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-(2-Bromo-5-methylphenyl)-3-hydroxypropanoic acid.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-methylphenyl)-3-hydroxypropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the brominated aromatic ring to a less substituted form.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted aromatic compounds.

Scientific Research Applications

3-(2-Bromo-5-methylphenyl)-3-hydroxypropanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2-Bromo-5-methylphenyl)-3-hydroxypropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The brominated aromatic ring can participate in π-π interactions, while the hydroxypropanoic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methylbenzoic acid: Similar in structure but lacks the hydroxypropanoic acid group.

    3-Bromo-5-methylphenylacetic acid: Contains a different substituent on the aromatic ring.

    2-Bromo-5-methoxybenzoic acid: Features a methoxy group instead of a methyl group.

Uniqueness

3-(2-Bromo-5-methylphenyl)-3-hydroxypropanoic acid is unique due to the presence of both a brominated aromatic ring and a hydroxypropanoic acid moiety

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

3-(2-bromo-5-methylphenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C10H11BrO3/c1-6-2-3-8(11)7(4-6)9(12)5-10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14)

InChI Key

MIQOHQMWHVTRDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(CC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.